3-Fluoro-2-hydroxypyridine

Catalog No.
S719174
CAS No.
1547-29-1
M.F
C5H4FNO
M. Wt
113.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-hydroxypyridine

CAS Number

1547-29-1

Product Name

3-Fluoro-2-hydroxypyridine

IUPAC Name

3-fluoro-1H-pyridin-2-one

Molecular Formula

C5H4FNO

Molecular Weight

113.09 g/mol

InChI

InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)

InChI Key

CISUDJRBCKKAGX-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)F

Canonical SMILES

C1=CNC(=O)C(=C1)F

The exact mass of the compound 3-Fluoro-2-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-hydroxypyridine is a highly versatile fluorinated N-heterocyclic building block that exists in a tautomeric equilibrium with 3-fluoro-2-pyridone. Characterized by a pKa of approximately 10.96, the introduction of the highly electronegative fluorine atom at the 3-position significantly alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the pyridone core compared to its non-fluorinated counterparts . In industrial and research procurement, this compound is primarily sourced as a specialized precursor for synthesizing advanced pharmaceutical active ingredients—such as oxazolidinone antibacterials and GluN2B-selective negative allosteric modulators [1]—as well as serving as an environmentally sensitive 19F NMR tag for protein structural analysis [2]. Its precise substitution pattern offers a unique balance of reduced basicity and enhanced metabolic stability, making it a critical choice for overcoming the limitations of traditional pyridine or imidazole scaffolds.

Substituting 3-fluoro-2-hydroxypyridine with generic alternatives like unsubstituted 2-hydroxypyridine or positional isomers (e.g., 5-fluoro-2-hydroxypyridine) fundamentally compromises downstream product performance. The lack of a 3-position fluorine in 2-hydroxypyridine results in a higher pKa and increased basicity, which often translates to unacceptable hERG channel liabilities and poor blood-brain barrier penetration in medicinal chemistry applications [1]. Furthermore, positional isomers like 5-fluoro-2-hydroxypyridine do not exert the same direct inductive effect on the adjacent nitrogen and oxygen atoms, leading to suboptimal tautomeric shifts and reduced chemical shift sensitivity when utilized as 19F NMR probes [2]. Consequently, for workflows requiring precise modulation of basicity, metabolic blocking, or environmental sensitivity, the exact 3-fluoro substitution is strictly required.

Basicity Reduction and hERG Liability Mitigation

The strategic placement of a fluorine atom at the 3-position of the 2-hydroxypyridine core induces a strong electron-withdrawing effect that significantly reduces the basicity of the nitrogen atom. While unsubstituted 2-hydroxypyridine exhibits a pKa of approximately 11.7, 3-fluoro-2-hydroxypyridine demonstrates a lowered pKa of 10.96 [1]. In the development of GluN2B-selective negative allosteric modulators, replacing basic aminoimidazole moieties with the 3-fluoro-2-hydroxypyridine motif successfully minimized hydrogen bond donors and mitigated hERG channel inhibition while improving brain penetrance[2].

Evidence DimensionPredicted pKa and basicity reduction
Target Compound DatapKa ~10.96 (3-fluoro-2-hydroxypyridine)
Comparator Or BaselinepKa ~11.7 (2-hydroxypyridine)
Quantified Difference~0.74 pKa unit reduction, leading to decreased nitrogen basicity
ConditionsStandard predictive pKa modeling and medicinal chemistry scaffold evaluation

Procurement of this specific fluorinated analog is essential for drug discovery programs aiming to engineer out cardiovascular safety liabilities (hERG) associated with more basic N-heterocycles.

Enhanced Antibacterial Scaffold Efficacy and Resistance Delay

When utilized as a starting material for 3-(pyridine-3-yl)-2-oxazolidinone derivatives, 3-fluoro-2-hydroxypyridine yields final compounds with superior resistance profiles compared to standard clinical benchmarks. In microbiological assays, oxazolidinone derivatives synthesized from 3-fluoro-2-hydroxypyridine (e.g., compound 21d) maintained a stable inhibitory effect against Streptococcus pneumoniae (ATCC 49619) without significant resistance growth for 15 days [1]. This performance considerably exceeds that of the non-fluorinated baseline antibiotic, linezolid, which typically exhibits faster resistance onset under identical conditions [1].

Evidence DimensionDays to observable bacterial resistance growth
Target Compound Data15 days (for 3-fluoro-2-hydroxypyridine derived oxazolidinone)
Comparator Or Baseline<15 days (Linezolid baseline)
Quantified DifferenceExtended stable efficacy and delayed resistance onset
ConditionsIn vitro resistance assay against S. pneumoniae (ATCC 49619)

Buyers synthesizing next-generation antimicrobial agents must select this specific fluorinated precursor to achieve the extended resistance-breaking profiles required for modern therapeutics.

Amplified Chemical Shift Sensitivity for 19F NMR Tautomeric Tags

Fluorinated 2-pyridones are highly valued as tautomeric tags for protein NMR because their tautomeric equilibrium is sensitive to local solvent polarity and electrostatics. Comparative studies of fluorinated pyridones reveal that electron-withdrawing substituents specifically at the 3-position—adjacent to the lactam/lactim functional group—yield the greatest chemical shift sensitivity [1]. The 3-fluoro substitution maximizes the responsiveness of the tag to changes in the local environment compared to 4-, 5-, or 6-substituted isomers, allowing for highly resolved tracking of protein conformational changes [1].

Evidence Dimension19F NMR chemical shift sensitivity to solvent polarity
Target Compound DataMaximum sensitivity (3-substituted fluorinated pyridones)
Comparator Or BaselineLower sensitivity (4-, 5-, or 6-substituted fluorinated pyridones)
Quantified DifferenceOptimal amplification of the chemical shift response
Conditions19F NMR spectroscopic evaluation in varying solvent polarities

For laboratories procuring reagents for protein labeling, the 3-fluoro isomer provides the highest resolution data for monitoring local electrostatic and structural changes via NMR.

Synthesis of CNS-Penetrant Therapeutics

3-Fluoro-2-hydroxypyridine is the precursor of choice for synthesizing central nervous system (CNS) drugs, such as GluN2B-selective negative allosteric modulators. Its reduced basicity and lower hydrogen bond donor count compared to traditional imidazoles or unsubstituted pyridines make it ideal for improving blood-brain barrier permeability while simultaneously engineering out hERG cardiovascular toxicities [1].

Development of Next-Generation Oxazolidinone Antibiotics

In antimicrobial research, this compound serves as a critical building block for novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives. The incorporation of the 3-fluoro-2-hydroxypyridine motif directly contributes to enhanced in vitro efficacy against Gram-positive bacteria (including MRSA and PRSP) and significantly delays the onset of bacterial resistance compared to standard treatments like linezolid [2].

Tautomeric Tagging for 19F NMR Protein Structural Analysis

Due to the high sensitivity of its tautomeric equilibrium to local environmental changes, 3-fluoro-2-hydroxypyridine (and its derivatives) is highly effective as a 19F NMR probe. It is specifically utilized in structural biology workflows to label proteins, where the 3-position fluorine amplifies the chemical shift response to changes in solvent polarity, pH, and local electrostatics better than other positional isomers [3].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-hydroxypyridine

Dates

Last modified: 08-15-2023

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